![molecular formula C9H16O2Si B12568878 3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol CAS No. 190896-51-6](/img/structure/B12568878.png)
3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol is an organic compound that features a unique combination of functional groups, including a trimethylsilyl group, an oxirane ring, and a hydroxyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol typically involves the reaction of 3-methyl-3-[(trimethylsilyl)ethynyl]oxirane with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the oxirane ring and the subsequent formation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of 3-methyl-3-[(trimethylsilyl)ethynyl]oxiranone.
Reduction: Formation of 3-methyl-3-[(trimethylsilyl)ethynyl]diol.
Substitution: Formation of 3-methyl-3-[(substituted)ethynyl]oxiranemethanol.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical transformations. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-3-[(trimethylsilyl)ethynyl]pyridine
- 3-Methyl-3-[(trimethylsilyl)ethynyl]imidazole
- 3-Methyl-3-[(trimethylsilyl)ethynyl]benzene
Uniqueness
3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other similar compounds. The combination of the trimethylsilyl group and the hydroxyl group also provides unique opportunities for selective functionalization and derivatization in synthetic chemistry.
Eigenschaften
CAS-Nummer |
190896-51-6 |
|---|---|
Molekularformel |
C9H16O2Si |
Molekulargewicht |
184.31 g/mol |
IUPAC-Name |
[3-methyl-3-(2-trimethylsilylethynyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H16O2Si/c1-9(8(7-10)11-9)5-6-12(2,3)4/h8,10H,7H2,1-4H3 |
InChI-Schlüssel |
OSWLRFQFKOBECF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)CO)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
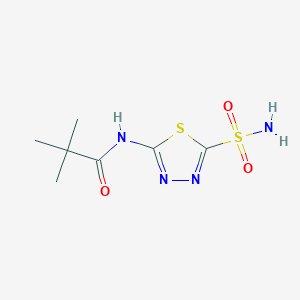
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)

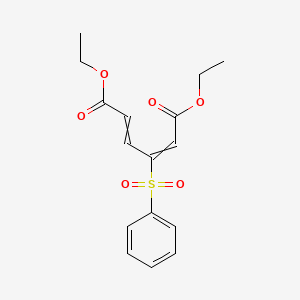
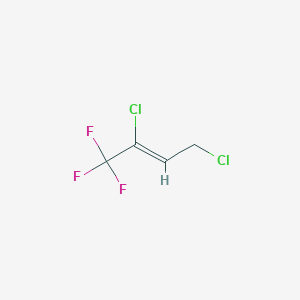
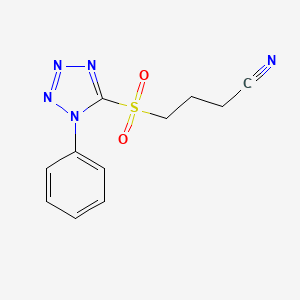
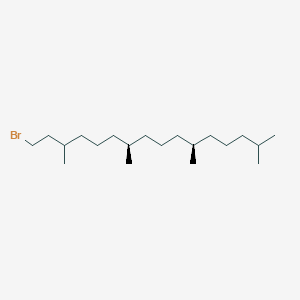
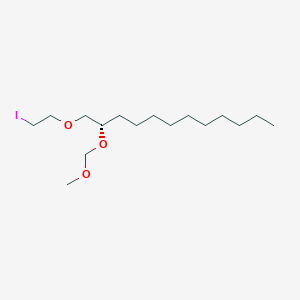
![2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B12568842.png)
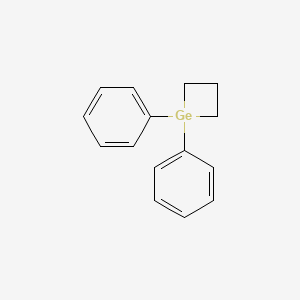
![6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12568853.png)
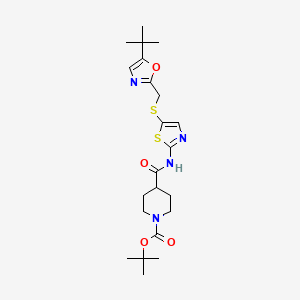
![2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide](/img/structure/B12568865.png)
